(2E)-3-(2-Chlorophenyl)-1-(3,4-dimethylphenyl)prop-2-en-1-one
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Description
(2E)-3-(2-Chlorophenyl)-1-(3,4-dimethylphenyl)prop-2-en-1-one is a useful research compound. Its molecular formula is C17H15ClO and its molecular weight is 270.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 270.0811428 g/mol and the complexity rating of the compound is 336. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
(2E)-3-(2-Chlorophenyl)-1-(3,4-dimethylphenyl)prop-2-en-1-one, commonly referred to as a chalcone derivative, has garnered attention for its diverse biological activities. This article reviews its pharmacological properties, focusing on antibacterial, anticancer, and antifungal activities, as well as its mechanisms of action and structure-activity relationships.
Chemical Structure and Properties
- Chemical Formula : C17H15ClO
- Molecular Weight : 270.75 g/mol
- CAS Number : 942282-99-7
This compound features a chalcone backbone, characterized by the presence of a double bond between the carbon atoms in the propene chain, which is crucial for its biological activity.
Antibacterial Activity
Chalcones have been extensively studied for their antibacterial properties. The presence of halogen substituents, particularly chlorine at the 2-position of the phenyl ring, enhances the compound's lipophilicity and electrophilicity, contributing to its effectiveness against various bacterial strains.
Structure-Activity Relationship (SAR)
Research indicates that:
- Chlorine Substitution : The introduction of chlorine enhances antimicrobial activity by facilitating better penetration into bacterial cells and increasing reactivity with microbial targets .
- Hydroxyl Groups : Electron-donating groups such as hydroxyl and methoxy at specific positions on the phenyl rings have been shown to improve antibacterial efficacy against Gram-positive bacteria .
Minimum Inhibitory Concentration (MIC)
A study reported that compounds similar to this compound exhibited MIC values ranging from 0.39 to 6.25 μg/mL against various Gram-positive bacteria . This suggests significant potential for developing new antibacterial agents.
Anticancer Activity
Chalcones have also demonstrated promising anticancer properties. In vitro studies have shown that this compound can induce apoptosis in cancer cell lines through various mechanisms, including the modulation of apoptotic pathways and inhibition of cell proliferation.
Case Studies
- Caco-2 Cells : The compound exhibited a significant reduction in viability (39.8%) in Caco-2 cells compared to untreated controls, indicating potential anticancer activity .
- Mechanisms of Action : Investigations into the molecular mechanisms revealed that chalcones can disrupt mitochondrial functions and activate caspase pathways leading to apoptosis .
Antifungal Activity
Preliminary studies suggest that this compound may also possess antifungal properties. The electron-withdrawing nature of the chlorine substituent is believed to enhance its interaction with fungal cell membranes, although further research is needed to confirm these effects.
Summary of Findings
Properties
IUPAC Name |
(E)-3-(2-chlorophenyl)-1-(3,4-dimethylphenyl)prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClO/c1-12-7-8-15(11-13(12)2)17(19)10-9-14-5-3-4-6-16(14)18/h3-11H,1-2H3/b10-9+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKYRGQICSWUVFF-MDZDMXLPSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)C=CC2=CC=CC=C2Cl)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)C(=O)/C=C/C2=CC=CC=C2Cl)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.